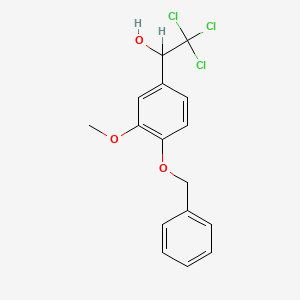
Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- is a complex organic compound with a unique structure that includes a benzenemethanol core substituted with methoxy and phenylmethoxy groups, as well as a trichloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- typically involves multiple steps, including Friedel-Crafts alkylation and acylation reactions. These reactions are essential for introducing substituents to the aromatic ring. For instance, the Friedel-Crafts alkylation can be carried out using an alkyl chloride electrophile activated by aluminum or iron trichloride as a Lewis acid . The Friedel-Crafts acylation, on the other hand, involves the use of acyl chlorides activated with a Lewis acid reagent such as aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one substituent with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Aluminum chloride (AlCl3) as a catalyst in Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and pathways, leading to various effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-: Similar structure but lacks the trichloromethyl group.
Vanillin benzyl ether: Contains a methoxy and phenylmethoxy group but differs in other substituents.
Uniqueness
Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Número CAS |
90047-69-1 |
|---|---|
Fórmula molecular |
C16H15Cl3O3 |
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-(3-methoxy-4-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C16H15Cl3O3/c1-21-14-9-12(15(20)16(17,18)19)7-8-13(14)22-10-11-5-3-2-4-6-11/h2-9,15,20H,10H2,1H3 |
Clave InChI |
QEBRHDUGYVRVSC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(C(Cl)(Cl)Cl)O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine](/img/structure/B14374734.png)

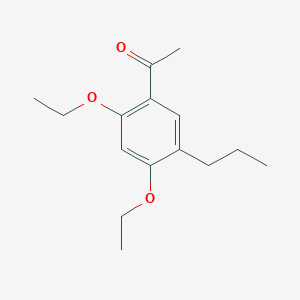
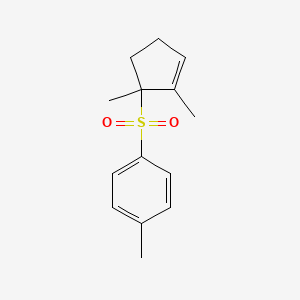
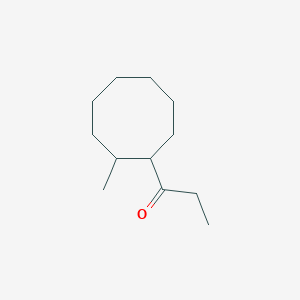
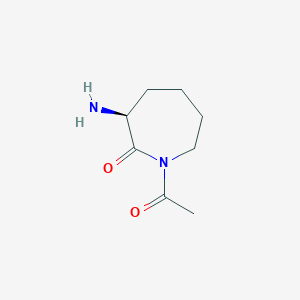
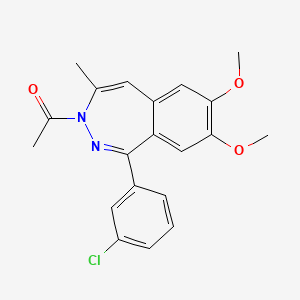
![4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile](/img/structure/B14374790.png)
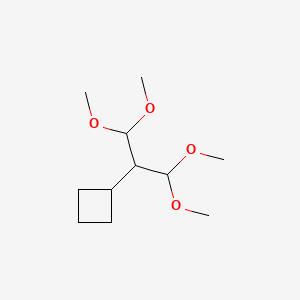
![Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione](/img/structure/B14374804.png)

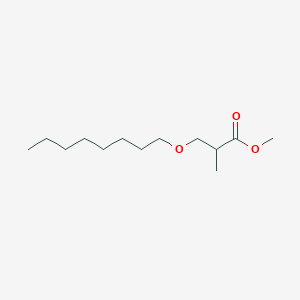
![1-[3-(Morpholin-4-yl)propyl]-5-propylpyrrolidin-2-one](/img/structure/B14374823.png)
![2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole](/img/structure/B14374828.png)
